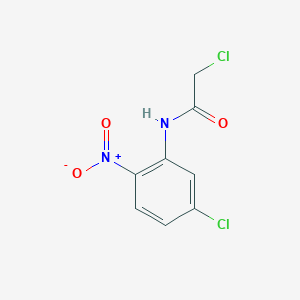

2-chloro-N-(5-chloro-2-nitrophenyl)acetamide

Description

Significance of N-Aryl-2-haloacetamides as Synthetic Building Blocks and Scaffolds

N-aryl-2-haloacetamides, a specific subclass of N-substituted acetamides, are particularly prized as synthetic building blocks. The presence of a halogen, typically chlorine, on the acetyl group introduces a reactive site ripe for nucleophilic substitution. This reactivity allows for the facile introduction of various functional groups, enabling the construction of diverse molecular architectures. tandfonline.comresearchgate.net The ease of replacement of the chlorine atom by nucleophiles such as oxygen, nitrogen, and sulfur makes these compounds versatile intermediates for the synthesis of various heterocyclic systems. tandfonline.com

These scaffolds are instrumental in the development of new pharmaceuticals, agrochemicals, and materials. Their ability to participate in a variety of chemical transformations makes them indispensable tools for chemists seeking to create novel compounds with specific, targeted properties.

Overview of the Research Landscape for 2-chloro-N-(5-chloro-2-nitrophenyl)acetamide and Structurally Related Nitrophenyl Derivatives

The specific compound, this compound, with the CAS number 380432-19-9, remains a largely unexplored entity within the scientific literature. chiralen.comevitachem.comchembuyersguide.com While it is available from commercial suppliers, indicating its use, at a minimum, as a chemical intermediate, dedicated scholarly articles detailing its synthesis, reactivity, and properties are conspicuously absent.

In contrast, structurally related nitrophenyl derivatives have received more attention. For instance, research on compounds like 2-chloro-N-(4-nitrophenyl)acetamide has provided insights into their synthesis, which typically involves the reaction of the corresponding nitrophenylamine with chloroacetyl chloride. ijpsr.infogoogle.com Studies on related molecules, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have explored their potential antibacterial activities, highlighting the biological relevance of this class of compounds. scielo.br The reactivity of these molecules is often centered around the chloroacetamide moiety, where the chlorine atom acts as a leaving group in nucleophilic substitution reactions. tandfonline.com

Academic Objectives and Research Scope Pertaining to this compound

Given the dearth of information, the primary academic objective concerning this compound would be its fundamental characterization. A comprehensive investigation would encompass:

Synthesis and Optimization: Developing and refining a reliable synthetic protocol for the compound, likely through the chloroacetylation of 5-chloro-2-nitroaniline (B48662).

Spectroscopic and Structural Analysis: Thoroughly characterizing the molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm its structure. X-ray crystallography could provide definitive information on its solid-state conformation.

Reactivity Studies: Investigating its reactivity with a range of nucleophiles to understand the scope of its utility as a synthetic intermediate. This would involve exploring the substitution of the chloro group and potential transformations of the nitro group.

Computational Modeling: Employing theoretical methods, such as Density Functional Theory (DFT), to model its electronic structure, predict its reactivity, and rationalize experimental observations. acs.orgworldscientific.comxisdxjxsu.asiamdpi.com

The scope of such research would be to establish a foundational understanding of this molecule, thereby enabling its potential application in the synthesis of novel, more complex chemical entities.

Current Gaps in Fundamental Understanding and Opportunities for Mechanistic and Theoretical Elucidation

The most significant gap in our understanding of this compound is the complete lack of published primary research data. This presents a considerable opportunity for original and impactful research.

Specific areas ripe for investigation include:

Reaction Kinetics and Mechanisms: There are no studies on the kinetics and mechanisms of its reactions. Understanding the factors that influence the rate and pathway of its nucleophilic substitution reactions would be of significant academic interest.

Theoretical Underpinnings of Reactivity: While computational studies have been performed on simpler N-phenylacetamides, no such work has been reported for this specific, more complex derivative. acs.orgworldscientific.comxisdxjxsu.asiamdpi.com A theoretical study could elucidate the influence of the two chloro substituents and the nitro group on the electronic properties and reactivity of the molecule.

Solid-State Structure and Intermolecular Interactions: The crystal structure of this compound is unknown. An X-ray diffraction study would reveal its three-dimensional structure and the nature of any intermolecular interactions, which are crucial for understanding its physical properties.

The elucidation of these fundamental aspects would not only contribute to the broader knowledge of N-aryl-2-haloacetamides but also pave the way for the rational design of new synthetic routes and the discovery of novel molecules with potential applications in various fields of chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(5-chloro-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-6-3-5(10)1-2-7(6)12(14)15/h1-3H,4H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTPSCCTYLHMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Chloro N 5 Chloro 2 Nitrophenyl Acetamide

In-depth Retrosynthetic Analysis and Design of Precursor Molecules

A retrosynthetic analysis of the target molecule, 2-chloro-N-(5-chloro-2-nitrophenyl)acetamide, logically disconnects the amide bond. This primary disconnection reveals two key precursor molecules: the aromatic amine, 5-chloro-2-nitroaniline (B48662), and a two-carbon acylating agent, typically chloroacetyl chloride or a related derivative. This approach simplifies the synthesis into two main challenges: the efficient preparation of the substituted aniline (B41778) and the subsequent strategic formation of the amide linkage.

5-Chloro-2-nitroaniline is a critical intermediate whose synthesis can be achieved through several distinct pathways. chemicalbook.comguidechem.com The choice of method often depends on the availability of starting materials, scalability, and desired purity.

One common industrial method begins with m-dichlorobenzene. google.com This process involves two main steps:

Nitration: m-Dichlorobenzene undergoes electrophilic nitration using a mixture of sulfuric acid and nitric acid. The reaction is typically conducted at a controlled temperature, for instance, between 45 and 55°C, to regioselectively yield 2,4-dichloronitrobenzene (B57281). google.com

Amination: The resulting 2,4-dichloronitrobenzene is then subjected to high-pressure amination. This nucleophilic aromatic substitution is carried out in an autoclave with liquid ammonia (B1221849), often in a solvent like toluene, at elevated temperatures (e.g., 140-160°C) and pressures (e.g., 7.0-8.5 MPa). guidechem.comgoogle.com The ammonia selectively displaces the chlorine atom at the 4-position, which is activated by the electron-withdrawing nitro group situated both ortho and para to it, to form 5-chloro-2-nitroaniline with high yield and purity. guidechem.comchemicalbook.com

An alternative route starts from 3-chloroaniline (B41212). chemicalbook.com This multi-step synthesis involves:

Acylation: The amino group of 3-chloroaniline is first protected by acylation, for example, with formic acid, to form an intermediate N-acyl derivative. chemicalbook.com

Nitrification: The intermediate is then nitrated using a mixture of nitric acid and acetic anhydride (B1165640) at low temperatures (-5 to 10°C). The nitro group is directed to the position ortho to the original amino group. chemicalbook.com

Hydrolysis: The final step involves the hydrolysis of the acyl protecting group, typically with a sodium hydroxide (B78521) solution under reflux, to yield the final product, 5-chloro-2-nitroaniline. chemicalbook.com

These methods provide reliable access to the key aniline precursor, which is an important intermediate for various pharmaceuticals and veterinary drugs. guidechem.comchemicalbook.com

The introduction of the chloroacetyl group onto the 5-chloro-2-nitroaniline precursor is achieved via an N-acylation reaction. The most direct method involves the use of chloroacetyl chloride as the acylating agent. ijpsr.info This reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline's amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

The process is typically carried out in an inert solvent. A base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. sphinxsai.com The removal of HCl is crucial as it would otherwise react with the unreacted aniline to form an unreactive ammonium (B1175870) salt, thereby reducing the yield. derpharmachemica.com The reaction of an amine with an acid chloride is generally exothermic, necessitating careful temperature control. This straightforward and efficient reaction provides a direct route to the target amide, this compound.

Optimized Reaction Conditions and Novel Methodologies for Amide Formation

The formation of the amide bond between 5-chloro-2-nitroaniline and the chloroacetyl moiety is a critical step that can be optimized to maximize efficiency and yield. Research into amidation reactions has explored various parameters, including solvent effects, temperature, and catalytic systems.

The choice of solvent and the control of reaction temperature are paramount in the synthesis of this compound.

Solvent Effects: The reaction between anilines and acid chlorides can be performed in a variety of solvents. Common choices include aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), dioxane, and dimethylformamide (DMF). sphinxsai.comresearchgate.net The solvent's role is to dissolve the reactants and facilitate their interaction. In some cases, greener and more novel solvent systems have been explored for N-acylation. For instance, rapid N-chloroacetylation of anilines has been successfully carried out in an aqueous phosphate (B84403) buffer, which offers advantages in terms of environmental impact and ease of product isolation, often through simple filtration. tandfonline.comtandfonline.com

Temperature Control: The acylation of amines with highly reactive acid chlorides like chloroacetyl chloride is an exothermic process. Therefore, temperature management is critical to prevent side reactions and ensure the formation of a pure product. Reactions are often initiated at a reduced temperature, such as 0°C in an ice bath, especially during the addition of the acid chloride. researchgate.net This slow addition and cooling help to dissipate the heat generated and control the reaction rate. After the initial addition, the reaction may be allowed to warm to room temperature to proceed to completion. researchgate.net While some amide preparations may require heating or reflux, low-temperature Schotten-Bauman approaches are typical for reactions with "normal" anilines to achieve high yields and purity. researchgate.net

| Parameter | Condition | Rationale & Impact on Reaction |

| Solvent | Aprotic (THF, DCM, Dioxane) | Good solubility for reactants; inert environment. |

| Aqueous (Phosphate Buffer) | Green chemistry approach; simplifies product isolation. tandfonline.com | |

| Temperature | Low (0°C) during addition | Controls exothermic reaction; minimizes side-product formation. researchgate.net |

| Room Temperature | Allows reaction to proceed to completion after initial controlled addition. sphinxsai.com | |

| Reflux | May be required for less reactive substrates but increases risk of side reactions. |

While the reaction of a primary amine with chloroacetyl chloride can proceed without a catalyst, the efficiency is significantly enhanced by additives that either catalyze the reaction or facilitate it by removing byproducts.

Base as HCl Scavenger: The most common approach involves adding a base to neutralize the HCl produced during the reaction. Tertiary amines like triethylamine (TEA) or pyridine are frequently used for this purpose. Non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) have also been shown to be effective. sphinxsai.com The base prevents the protonation of the starting aniline, ensuring it remains a potent nucleophile.

Catalytic Systems:

Phase Transfer Catalysts (PTCs): In biphasic systems, PTCs such as tetrabutylammonium (B224687) bromide (TBAB) can facilitate the N-acetylation of anilines, leading to high yields in shorter reaction times. derpharmachemica.com

DMF: A catalytic amount of dimethylformamide (DMF) can be beneficial for the efficient progress of the reaction between an amine and an acid chloride. researchgate.net

Metal-Free Conditions: Recent developments have focused on metal-free, green chemical conditions. For example, using a phosphate buffer system for chloroacetylation not only serves as the solvent but also maintains a near-neutral pH, facilitating a clean and rapid reaction. tandfonline.comtandfonline.com

| Catalyst/Promoter | Type | Function | Example |

| Base | HCl Scavenger | Neutralizes HCl byproduct, preventing amine protonation. | Triethylamine (TEA), Pyridine, DBU. sphinxsai.com |

| Phase Transfer Catalyst | Catalyst | Facilitates reaction in biphasic systems. | Tetrabutylammonium bromide (TBAB). derpharmachemica.com |

| Solvent/Additive | Promoter | Accelerates reaction. | Catalytic DMF. researchgate.net |

| Buffer System | Reaction Medium | Provides a green, neutral environment for rapid reaction. | Phosphate Buffer. tandfonline.com |

When starting from m-dichlorobenzene, the first step is an electrophilic nitration. The two chlorine atoms are deactivating but ortho-, para-directing. Nitration occurs primarily at the 4-position, which is para to one chlorine and ortho to the other, leading to 2,4-dichloronitrobenzene. The subsequent amination step is a nucleophilic aromatic substitution. The nitro group is strongly electron-withdrawing, activating the ring towards nucleophilic attack. It particularly activates the positions ortho and para to it. Therefore, the incoming ammonia nucleophile preferentially displaces the chlorine at the 4-position (para to the nitro group) over the chlorine at the 2-position (ortho to the nitro group). quickcompany.in

In the alternative synthesis starting from 3-chloroaniline, the directing effects are also crucial. The amino group (after protection as an amide) is a strong activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The powerful directing effect of the amide group ensures that the incoming electrophile (the nitronium ion, NO₂⁺) is directed to one of the ortho positions, resulting in the desired 2-nitro isomer. chemicalbook.com

Theoretical studies on the chlorination of nitrobenzene (B124822) and the nitration of chlorobenzene (B131634) confirm these directing effects. The nitro group is a meta-director for electrophilic substitution, deactivating the ring. askfilo.comquora.com Conversely, the chloro group is an ortho-, para-director. nih.gov Understanding these regiochemical principles is essential for designing a high-yielding synthesis of the correctly substituted aniline precursor.

Green Chemistry Principles Applied to the Synthesis of this compound

The traditional synthesis of this compound, like many organic transformations, often relies on methods that may not align with the principles of green chemistry. These established routes can involve hazardous solvents, generate significant waste, and exhibit poor atom economy. The growing emphasis on sustainable chemical manufacturing has spurred research into greener alternatives for the synthesis of N-arylacetamides, and these principles can be effectively applied to the production of this compound. The focus of these advanced synthetic strategies is to minimize environmental impact while maximizing efficiency.

Development of Solvent-Free or Aqueous-Phase Synthetic Protocols

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. rsc.orgresearchgate.net The synthesis of N-arylacetamides, including this compound, traditionally employs chlorinated or polar aprotic solvents. scispace.com Recent advancements, however, have demonstrated the feasibility of conducting such acylation reactions under solvent-free conditions or in aqueous media. researchgate.netnih.gov

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating a major source of waste and simplifying product purification. researchgate.netsemanticscholar.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for promoting solvent-free reactions. ymerdigital.comresearchgate.netelement-msc.rursc.orgnih.gov In the context of this compound synthesis, a solvent-free approach would involve the direct reaction of 5-chloro-2-nitroaniline with chloroacetyl chloride, potentially accelerated by microwave irradiation. This technique can lead to dramatically reduced reaction times and increased yields. researchgate.net

Aqueous-Phase Synthesis:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net While the reactants for the synthesis of this compound have limited water solubility, phase-transfer catalysts can be employed to facilitate the reaction in an aqueous medium. derpharmachemica.comresearchgate.net Alternatively, performing the reaction in water at elevated temperatures can sometimes overcome solubility issues. The acylation of amines in an aqueous medium can be highly efficient and chemoselective. researchgate.nettandfonline.com

Below is an interactive data table comparing a traditional solvent-based synthesis with potential solvent-free and aqueous-phase alternatives for the preparation of this compound.

| Parameter | Traditional Synthesis | Solvent-Free (Microwave) | Aqueous-Phase (Phase-Transfer Catalyst) |

| Solvent | Dichloromethane | None | Water |

| Reaction Time | Several hours | Minutes | 1-2 hours |

| Energy Consumption | High (prolonged heating) | Low (rapid heating) | Moderate |

| Product Isolation | Extraction, distillation | Direct crystallization | Filtration |

| Waste Generation | High (solvent waste) | Minimal | Low (aqueous waste) |

Evaluation of Atom Economy and Environmental Factor (E-factor) in Synthesis

Green chemistry metrics are crucial for quantifying the environmental performance of a chemical process. Atom economy and the Environmental Factor (E-factor) are two of the most widely used metrics. primescholars.comwikipedia.orgresearchgate.netscispace.com

Atom Economy:

Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction in converting reactants into the desired product. scispace.com It is calculated as:

For the synthesis of this compound from 5-chloro-2-nitroaniline and chloroacetyl chloride, the reaction is:

C₆H₅ClN₂O₂ + C₂H₂Cl₂O → C₈H₆Cl₂N₂O₃ + HCl

The atom economy for this reaction is high, as the only byproduct is hydrogen chloride. However, in practice, the use of bases to neutralize the HCl and the reaction solvent are not factored into this calculation, which can be misleading.

Environmental Factor (E-factor):

The E-factor, developed by Roger Sheldon, provides a more comprehensive measure of the waste generated in a chemical process. It is calculated as:

The E-factor considers all waste streams, including solvent losses, reaction byproducts, and purification waste. A lower E-factor indicates a greener process. The following table provides a hypothetical comparison of the E-factor for different synthetic routes to this compound.

| Synthetic Route | Typical Solvents & Reagents | Assumed Yield | Hypothetical E-factor |

| Traditional | Dichloromethane, Triethylamine | 85% | 15 - 25 |

| Solvent-Free (Microwave) | None, Solid base | 95% | 1 - 5 |

| Aqueous-Phase | Water, Phase-transfer catalyst | 90% | 5 - 10 |

As the table illustrates, transitioning to greener synthetic protocols can significantly reduce the E-factor, indicating a substantial decrease in waste generation.

Utilization of Renewable or Less Hazardous Reagents

The final pillar of applying green chemistry to the synthesis of this compound involves the careful selection of reagents to minimize toxicity and environmental impact.

Alternative Acylating Agents:

Chloroacetyl chloride is a highly reactive but also corrosive and moisture-sensitive reagent. tandfonline.com While a direct, less hazardous replacement that provides the chloroacetyl moiety is challenging to find, alternative methods for acylation are being explored. For instance, the use of in-situ generated acylating agents or enzymatic acylation could offer safer alternatives. nih.govacs.org

Renewable Solvents:

When a solvent is necessary, the use of renewable, bio-derived solvents is a greener choice compared to petroleum-based solvents. rsc.orgresearchgate.netbohrium.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, are gaining traction as sustainable alternatives in organic synthesis. acs.org

Catalytic Approaches:

The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing the need for stoichiometric reagents that contribute to waste. scispace.comresearchgate.netjocpr.com For the acylation of anilines, various Lewis acid and solid acid catalysts have been investigated to improve reaction efficiency and reduce the environmental footprint. jocpr.com

By integrating these green chemistry principles—adopting solvent-free or aqueous-phase conditions, optimizing for atom economy and a low E-factor, and utilizing less hazardous and renewable reagents—the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process.

Mechanistic Investigations of 2 Chloro N 5 Chloro 2 Nitrophenyl Acetamide Reactivity

Elucidation of Reaction Mechanisms in the Formation of 2-chloro-N-(5-chloro-2-nitrophenyl)acetamide

The synthesis of this compound is typically achieved through the chloroacetylation of 5-chloro-2-nitroaniline (B48662). This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine group in 5-chloro-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Detailed Studies on Transformations Involving the Nitro and Chloro Groups

The presence of both a nitro group and two chloro substituents—one on the aromatic ring and one on the acetamide (B32628) side chain—imparts a rich and varied chemical reactivity to the molecule.

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern enhanced by the presence of the strongly electron-withdrawing nitro group. wikipedia.org The SNAr mechanism is favored when powerful electron-withdrawing groups are positioned ortho or para to a good leaving group, such as a halide. wikipedia.orgpressbooks.pub

In this molecule, the nitro group is ortho to the C2-chloro substituent, strongly activating this position for nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism. pressbooks.pub

Addition Step: A nucleophile attacks the carbon atom bearing the chloro leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.

Elimination Step: The aromaticity of the ring is restored as the chloride ion is expelled, resulting in the substituted product.

The rate-determining step is typically the initial attack by the nucleophile and the formation of the stabilized Meisenheimer complex. wikipedia.org The chloro substituent at the C5 position is meta to the nitro group and is therefore significantly less activated towards SNAr.

The nitro group on the aromatic ring can be reduced to various other nitrogen-containing functional groups, most commonly an amino group. The reduction process is complex and can proceed through different pathways depending on the reducing agent and reaction conditions. rsc.orgresearchgate.net The generally accepted Haber mechanism outlines two principal routes for the reduction of nitroarenes. unimi.itorientjchem.org

Direct (or Hydrogenation) Pathway: This route involves the stepwise addition of hydrogen equivalents. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). researchgate.netunimi.itorientjchem.org This pathway is common in catalytic hydrogenations (e.g., using H₂ with a palladium or platinum catalyst) and with certain metal/acid combinations. mdpi.comcommonorganicchemistry.com

Condensation Pathway: This pathway involves bimolecular reactions between intermediates. The initially formed nitrosobenzene (B162901) intermediate can react with a hydroxylamine (B1172632) intermediate to form an azoxybenzene (B3421426) derivative. This can be further reduced to an azobenzene, then a hydrazobenzene, which is finally cleaved to yield two molecules of the corresponding aniline (B41778). researchgate.netunimi.it

Common reagents for this transformation include iron, zinc, or tin in the presence of acid, or catalytic hydrogenation. commonorganicchemistry.com The choice of reagent can sometimes allow for selective reduction to the hydroxylamine stage. mdpi.com For instance, the chemoselective reduction of aromatic nitro groups to hydroxylamino groups can be achieved using specific enzymes or reagents like NADPH. nih.gov

The chlorine atom on the acetyl group (the α-chloro position) is highly susceptible to nucleophilic substitution, primarily through a concerted Sɴ2 mechanism. researchgate.netrsc.org The reactivity of this position is enhanced by the adjacent electron-withdrawing carbonyl group.

The reaction involves a backside attack by a nucleophile on the carbon atom bonded to the chlorine. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) are positioned 180° apart. The reaction results in the inversion of stereochemistry at the carbon center, although in this achiral molecule, this is not observable. A wide variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can readily displace the chlorine atom. researchgate.net Kinetic studies on the reaction of N-phenylchloroacetamide with thiols show that the reaction follows a concerted Sɴ2 mechanism with an early transition state with respect to both nucleophilic attack and leaving group departure. rsc.org

Kinetic and Thermodynamic Parameters of Key Reaction Pathways

While specific kinetic and thermodynamic data for this compound are not extensively reported, the reactivity can be inferred from studies on analogous compounds.

For the Sɴ2 substitution at the α-chloro position, kinetic studies on the reaction of N-phenylchloroacetamide with various thiols have provided valuable mechanistic insight. A Brønsted-type plot for this reaction yielded a βnuc value of 0.22, indicating an early transition state with a small degree of bond formation between the nucleophile and the carbon atom. rsc.org This suggests a low activation energy and a rapid reaction rate, typical for this class of electrophile.

| Thiol Nucleophile | pKa | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| 2-Mercaptoethanol | 9.5 | 1.5 |

| Cysteine | 8.5 | 1.0 |

| Glutathione | 9.0 | 0.8 |

Data derived from studies on a model chloroacetamide system, illustrating typical reaction rates. rsc.org

Computational studies on the thermal decomposition of related N-aryl diacetamides, which proceeds through a six-membered transition state, have yielded calculated activation energies. For N-(4-nitrophenyl)diacetamide, the calculated activation energy is approximately 150.7 kJ/mol, with a small negative entropy of activation (-8.6 J/K·mol), consistent with a concerted mechanism. mdpi.com These values provide an estimate of the energy barriers involved in reactions featuring the acetamide portion of the molecule.

Role of Intermolecular Interactions and Hydrogen Bonding in Reaction Selectivity

Intermolecular forces, particularly hydrogen bonding, play a crucial role in the solid-state structure and can influence the reactivity and selectivity of this compound. The amide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group).

Crystal structure analyses of closely related compounds, such as 2-chloro-N-(4-nitrophenyl)acetamide and 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, reveal extensive intermolecular hydrogen bonding. researchgate.netresearchgate.net

N-H···O Bonds: The most significant interaction is the hydrogen bond between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction links molecules into infinite chains or ribbons. researchgate.netresearchgate.net

C-H···O Bonds: Weaker C-H···O hydrogen bonds, involving aromatic C-H or side-chain C-H groups and carbonyl or nitro oxygens, also contribute to stabilizing the crystal packing. researchgate.net

These well-defined intermolecular networks influence the molecule's conformation. In some structures, intramolecular hydrogen bonds between the amide N-H and an ortho substituent (like a chlorine atom) can also occur, forming stable five- or six-membered rings that lock the molecule into a specific geometry. researchgate.net This conformational rigidity can affect reaction selectivity by sterically hindering or pre-organizing a reaction site for interaction with reagents or catalysts. In solution, hydrogen bonding with solvent molecules can influence the solubility and the electronic properties of the amide and nitro groups, thereby modulating reaction rates and pathways.

| Compound | Bond Type (D-H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|

| 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | N-H···O (intramolecular) | 0.86 | 1.99 | 2.632 | 131 |

| 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | C-H···O (intermolecular) | 0.93 | 2.20 | 2.826 | 124 |

D = Donor atom, A = Acceptor atom. Data from crystallographic studies of a closely related compound. researchgate.net

Advanced Spectroscopic and Structural Analysis of 2 Chloro N 5 Chloro 2 Nitrophenyl Acetamide

Conformational Analysis and Molecular Dynamics via Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules. For a compound like 2-chloro-N-(5-chloro-2-nitrophenyl)acetamide, advanced NMR techniques would be crucial in defining its conformational preferences and the energetic barriers to internal motions.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal ¹H-¹H coupling networks. For the title compound, COSY would show correlations between the protons on the phenyl ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its attached carbon, including the methylene (B1212753) protons of the chloroacetamide group to their carbon and the aromatic protons to their respective ring carbons.

These techniques, when used in concert, would provide a detailed map of the covalent framework of this compound in solution.

The amide bond in N-arylacetamides possesses a significant degree of double bond character due to resonance, leading to hindered rotation around the C-N bond. This often results in the presence of rotational isomers (rotamers), which can be observed by NMR if the rotation is slow on the NMR timescale.

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate the kinetics of conformational exchange processes. By analyzing the changes in the line shape of signals from the different conformers, from distinct peaks at low temperatures to a coalesced, averaged signal at higher temperatures, the rate of rotation and the corresponding activation energy (rotational barrier) can be calculated. For tertiary aromatic amides, these barriers can be substantial. For instance, computational studies on ortho-substituted tertiary aromatic amides have shown that steric repulsion can dramatically increase the rotational barriers around both the N-C(O) and C-C(O) bonds nsf.gov. In N-benzhydrylformamides, experimental rotational barriers for the formyl group rotation were found to be in the range of 20–23 kcal/mol nih.gov. It is expected that this compound would also exhibit a significant rotational barrier around its amide bond, which could be quantified using DNMR techniques.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Intermolecular Interactions and Functional Group Environments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The frequencies of these modes are sensitive to the chemical environment, including intermolecular interactions like hydrogen bonding. For N-substituted chloroacetamides, key vibrational bands are associated with the amide and nitro functional groups.

N-H Stretching: The N-H stretching vibration in secondary amides typically appears in the region of 3200-3300 cm⁻¹. Its exact position and shape are highly sensitive to hydrogen bonding. In the solid state, strong intermolecular N-H···O=C hydrogen bonds would lead to a lower frequency (red-shift) and broadening of this band compared to the gas phase or a non-polar solution.

C=O Stretching (Amide I band): The amide I band, primarily due to the C=O stretching vibration, is found around 1650-1680 cm⁻¹. This band is also sensitive to hydrogen bonding; its involvement as a hydrogen bond acceptor typically causes a shift to lower wavenumbers.

N-O Stretching: The nitro group exhibits symmetric and asymmetric stretching vibrations, typically observed around 1350 cm⁻¹ and 1520 cm⁻¹, respectively . The positions of these bands can be influenced by the electronic effects of other substituents on the aromatic ring and by crystal packing forces.

Analysis of FT-IR and Raman spectra of this compound in the solid state would reveal the presence and nature of intermolecular interactions, complementing the data obtained from X-ray diffraction. For example, studies on various N-(substituted phenyl)-2-chloroacetamides have utilized FT-IR to characterize the key functional groups nih.govijpsr.info.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Influence of H-Bonding |

| Amide (N-H) | Stretching | 3200 - 3300 | Shift to lower frequency, broadening |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1680 | Shift to lower frequency |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | Sensitive to electronic/packing effects |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | Sensitive to electronic/packing effects |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

In related structures, such as 2,2,2-trichloro-N-(3-nitrophenyl)acetamide, the dihedral angle between the nitrophenyl ring and the acetamide (B32628) group is found to be 5.47 (6)°, indicating a nearly planar conformation nih.gov. Conversely, in 2-chloro-N-(4-hydroxyphenyl)acetamide, the molecule is significantly distorted from planarity, with a twist angle of 23.5 (2)° between the hydroxybenzene and acetamide groups nih.gov. For 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, the dihedral angle between the benzene (B151609) ring and the acetamide group is 9.79 (1)° researchgate.net. The nitro group is often twisted out of the plane of the benzene ring due to steric hindrance with adjacent substituents researchgate.net. It is highly probable that the conformation of this compound would involve a similar twist between the phenyl ring and the acetamide moiety, influenced by the steric and electronic effects of the chloro and nitro substituents.

Table of Torsion Angles in a Related Compound, 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide researchgate.net

| Atoms Involved | **Torsion Angle (°) ** |

|---|---|

| O2–N2–C5–C4 | -3.2 (3) |

| O1–N2–C5–C6 | -2.8 (3) |

| C6–N1–C7–O3 | -1.5 (4) |

Data from a related structure used for illustrative purposes.

In the solid state, N-arylacetamides frequently form extensive networks of intermolecular hydrogen bonds, which dictate the crystal packing. The most common and strongest of these is the N-H···O=C hydrogen bond, linking the amide groups of adjacent molecules into chains or sheets researchgate.netresearchgate.net.

Table of Hydrogen Bond Geometry in a Related Compound, 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide researchgate.net

| D–H···A | d(H···A) (Å) | d(D···A) (Å) | **∠(DHA) (°) ** |

|---|---|---|---|

| N1–H1A···O1 | 1.99 | 2.632 (3) | 131 |

| C1–H1B···O3 | 2.20 | 2.826 (3) | 124 |

D = donor atom, A = acceptor atom. Data from a related structure used for illustrative purposes.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

High-resolution mass spectrometry (HR-MS) is an indispensable analytical technique for the structural elucidation of synthetic organic compounds. In the case of this compound, HR-MS provides unequivocal confirmation of its elemental composition through the determination of the exact mass of its molecular ion. Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, a detailed fragmentation pathway can be mapped, offering profound insights into the molecule's structure and the relative stability of its constituent parts.

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak [M]⁺•. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺• and [M+4]⁺•, with relative intensities corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The high-resolution measurement of the monoisotopic molecular ion peak allows for the calculation of the elemental formula, C₈H₆Cl₂N₂O₃, with a high degree of accuracy, thereby confirming the compound's identity.

The fragmentation of this compound is primarily dictated by the lability of the amide bond and the presence of the electrophilic nitro and chloro substituents on the phenyl ring. A plausible fragmentation pathway can be postulated based on established principles of mass spectrometry and the analysis of related structures.

A primary fragmentation event is the alpha-cleavage of the C-C bond adjacent to the carbonyl group of the acetamide moiety, leading to the formation of the chloromethyl radical (•CH₂Cl) and a resonance-stabilized acylium ion. This acylium ion, [C₇H₅Cl₂N₂O₂]⁺, would represent a significant peak in the mass spectrum.

Alternatively, cleavage of the amide C-N bond can occur, resulting in two possible charged fragments. If the charge is retained on the carbonyl-containing fragment, it would generate the chloroacetyl cation, [C₂H₂ClO]⁺. If the charge is retained on the aromatic portion, it would produce the [5-chloro-2-nitrophenyl]amido radical cation, [C₆H₄ClN₂O₂]⁺•.

Further fragmentation of the primary ions can provide additional structural information. For instance, the acylium ion [C₇H₅Cl₂N₂O₂]⁺ could undergo the loss of a carbon monoxide (CO) molecule to yield the [C₆H₅Cl₂N₂]⁺ ion. The aromatic fragment ions are also susceptible to further cleavages, such as the loss of the nitro group (NO₂) or a chlorine atom.

The detailed fragmentation pattern, including the precise m/z values of the fragment ions, allows for the comprehensive structural confirmation of this compound.

Interactive Data Table: Proposed Key Fragmentation Ions of this compound

| Proposed Fragment Ion | Molecular Formula | Calculated m/z (Monoisotopic) | Proposed Neutral Loss |

| Molecular Ion [M]⁺• | [C₈H₆Cl₂N₂O₃]⁺• | 247.9755 | - |

| Acylium Ion | [C₇H₅Cl₂N₂O₂]⁺ | 218.9728 | •CH₂Cl |

| Chloroacetyl Cation | [C₂H₂ClO]⁺ | 76.9821 | [C₆H₄ClN₂O₂]• |

| [5-chloro-2-nitrophenyl]amido radical cation | [C₆H₄ClN₂O₂]⁺• | 186.9910 | C₂H₂ClO |

| Product of CO loss from Acylium Ion | [C₆H₅Cl₂N₂]⁺ | 190.9881 | CO |

Computational and Theoretical Chemistry Studies of 2 Chloro N 5 Chloro 2 Nitrophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and related characteristics, offering insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and energy of molecules like 2-chloro-N-(5-chloro-2-nitrophenyl)acetamide. The process begins with an initial molecular structure, which is then computationally adjusted to find the most stable, lowest-energy conformation—a process known as geometry optimization.

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on related compounds such as 2-chloro-N-(p-tolyl)propanamide have utilized the B3LYP functional with a 6-311++G(d,p) basis set to obtain optimized geometric parameters. jst.org.in The accuracy of DFT calculations is often validated by comparing the results with experimental data from techniques like X-ray crystallography. Crystal structure data for analogous compounds, such as 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide, reveals key structural features, including intramolecular hydrogen bonds that stabilize the molecule. researchgate.net Such foundational calculations are crucial for all subsequent computational analyses.

Table 1: Representative Optimized Geometric Parameters from DFT Calculations on Analogous Acetamides (Note: Data below is illustrative of typical results from DFT calculations on similar compounds, not specific to this compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-Cl (acetamide) | ~1.78 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Angle | O=C-N | ~123° |

| Bond Angle | C-N-H | ~120° |

| Dihedral Angle | H-N-C=O | ~180° (trans conformation) |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital without electrons, acts as an electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests the molecule is more reactive and less stable. researchgate.net

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Index of chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power. |

This table is interactive. You can sort and filter the data.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

The color scheme is standardized:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. researchgate.netyoutube.com

Blue: Regions of most positive electrostatic "potential," indicating electron-poor areas. These are favorable sites for nucleophilic attack. researchgate.netyoutube.com

Green/Yellow: Regions of intermediate or near-zero potential. youtube.com

For a molecule like this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro (NO₂) and carbonyl (C=O) groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the amide (N-H) group would typically show a positive potential (blue/green), identifying it as a site for nucleophilic interaction. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

While quantum calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules, allowing researchers to study conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

In studies of similar bioactive molecules, MD simulations are often used to assess the stability of a compound when bound to a biological target, such as a protein. tandfonline.comnih.gov A key metric in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's atoms from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the compound maintains a stable conformation in the binding site of the target protein. researchgate.net For this compound, MD simulations could predict its preferred conformations in an aqueous solution and how its structure might adapt upon interacting with a potential molecular target.

Synthetic Utility and Derivatization of 2 Chloro N 5 Chloro 2 Nitrophenyl Acetamide As a Chemical Intermediate

Role as a Building Block in the Synthesis of Heterocyclic Compounds

The chloroacetamide moiety is a key functional group for the synthesis of various heterocycles. The high reactivity of the α-chloro atom towards nucleophilic substitution makes 2-chloro-N-(5-chloro-2-nitrophenyl)acetamide an excellent precursor for cyclization reactions. The general strategy involves the initial substitution of the chlorine atom by a dinucleophilic reagent, followed by an intramolecular cyclization to form the heterocyclic ring.

Analogous N-aryl-2-chloroacetamides have been widely used to construct a variety of heterocyclic systems. For example, reaction with reagents like thiourea (B124793) or thiosemicarbazide (B42300) can lead to the formation of aminothiazoles or related structures. researchgate.net Similarly, condensation with other dinucleophiles can furnish heterocycles such as imidazoles and pyrroles. researchgate.net The chemical reactivity is primarily attributed to the facile displacement of the chlorine atom by nitrogen, oxygen, or sulfur nucleophiles, which may be followed by intramolecular cyclization. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound

| Reagent | Potential Heterocyclic Product Core |

| Thiourea | 2-Imino-thiazolidin-4-one |

| Substituted Thioureas | 2-(Arylimino)thiazolidin-4-ones |

| Thiosemicarbazide | Thiazole derivatives |

| Ammonium (B1175870) thiocyanate | 2-(Arylimino)thiazolidin-4-ones |

This table illustrates potential synthetic outcomes based on the known reactivity of analogous N-aryl-2-chloroacetamides.

Strategies for Functional Group Interconversion and Molecular Diversification

The multiple functional groups on this compound provide numerous avenues for molecular diversification through selective transformations.

The secondary amide proton in this compound can be deprotonated by a strong base to form an amide anion. This nucleophilic anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. This transformation is significant as it allows for the introduction of a wide range of substituents at the amide nitrogen, thereby modifying the steric and electronic properties of the molecule. This method is a common strategy for protecting the amide proton or for building more complex molecular architectures.

The nitro group on the phenyl ring is readily reduced to a primary amino group under various conditions. This transformation is one of the most fundamental and useful reactions for this class of compounds, as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, drastically altering the molecule's reactivity. The resulting aniline (B41778) derivative, 2-chloro-N-(2-amino-5-chlorophenyl)acetamide, is a key intermediate for a host of further reactions. For instance, the newly formed amino group can be diazotized and converted into a variety of other functional groups, or it can participate in condensation reactions to form larger heterocyclic systems like benzodiazepines or quinoxalines.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent / System | Typical Conditions | Product |

| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol, room temperature | Aniline |

| Iron (Fe) / Hydrochloric Acid (HCl) | Aqueous Ethanol, reflux | Aniline |

| Tin(II) Chloride (SnCl₂) / HCl | Concentrated HCl, room temperature | Aniline |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Aniline |

| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Aqueous solution | Hydroxylamine (B1172632) or Aniline |

The presence of two chlorine atoms on the aromatic ring opens up the possibility of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.orgwikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

The site-selectivity of these reactions is a critical consideration. In dihalogenated aromatic systems, the relative reactivity of the halogen atoms is influenced by their electronic and steric environment. nih.govnih.gov For this compound, the chlorine atom at the C2 position is ortho to the strongly electron-withdrawing nitro group, which typically makes it more susceptible to oxidative addition to the palladium catalyst compared to the chlorine at the C5 position. nih.govresearchgate.net This inherent reactivity difference can often be exploited to achieve selective mono-functionalization. However, selectivity can also be controlled by the choice of catalyst, ligand, and reaction conditions, sometimes allowing for the reversal of the "natural" selectivity. nih.govwhiterose.ac.ukmdpi.com

Suzuki-Miyaura Coupling : Reaction with boronic acids or their esters can introduce new aryl or vinyl groups. wikipedia.orgnrochemistry.comlibretexts.orgharvard.eduorganic-chemistry.org

Sonogashira Coupling : Reaction with terminal alkynes provides a route to substituted alkynyl arenes. wikipedia.orgorganic-chemistry.orglibretexts.orgbeilstein-journals.orgyoutube.com

Buchwald-Hartwig Amination : Reaction with primary or secondary amines allows for the synthesis of substituted diaminophenyl derivatives. wikipedia.orglibretexts.orgyoutube.comacsgcipr.org

Preparation of Labeled Compounds for Mechanistic Probes in Research

For mechanistic, metabolic, or pharmacological studies, isotopically labeled versions of this compound can be synthesized. scripps.edu Isotopic labels (e.g., ²H, ¹³C, ¹⁴C, ¹⁵N) serve as tracers that can be monitored using techniques like mass spectrometry or NMR spectroscopy. ethz.ch

The synthesis of a labeled analog would involve incorporating the isotope at a specific position. For example:

¹³C or ¹⁴C Labeling : A carbon label could be introduced into the acetamide (B32628) side chain by using commercially available ¹³C- or ¹⁴C-labeled chloroacetyl chloride during the initial acylation of 5-chloro-2-nitroaniline (B48662).

¹⁵N Labeling : A ¹⁵N label could be incorporated into the amide linkage by first synthesizing ¹⁵N-labeled 5-chloro-2-nitroaniline and then acylating it.

²H (Deuterium) Labeling : Deuterium atoms could be introduced onto the aromatic ring through electrophilic deuteration of a more activated precursor or by other specialized methods.

These labeled compounds are invaluable for quantitative analysis in biological matrices and for elucidating reaction mechanisms or metabolic pathways. scripps.edu

Synthesis of Analogs for Fundamental Structure-Reactivity Relationship Studies

The general synthetic route to N-aryl-2-chloroacetamides, involving the acylation of a substituted aniline with chloroacetyl chloride, is robust and amenable to the creation of a wide range of analogs. researchgate.netnih.govijpsr.inforesearchgate.net By systematically varying the substituents on the aniline starting material, a library of compounds related to this compound can be generated.

This approach is fundamental to structure-activity relationship (SAR) studies, where the biological activity or chemical reactivity of a series of related compounds is correlated with their structural features. nih.govnih.gov For instance, analogs could be synthesized by replacing the chlorine and nitro groups with other functionalities (e.g., fluorine, bromine, cyano, acetyl groups) to probe the effects of sterics and electronics on a particular property. nih.gov These studies are crucial in fields like medicinal chemistry and materials science for optimizing the performance of a lead compound. nih.gov

Table 3: Examples of Analogs and Required Precursors

| Analog Compound Name | Required Aniline Precursor |

| 2-chloro-N-(4-methylphenyl)acetamide | p-Toluidine |

| 2-chloro-N-(4-chlorophenyl)acetamide | 4-Chloroaniline |

| 2-chloro-N-(4-fluorophenyl)acetamide | 4-Fluoroaniline |

| 2-chloro-N-(3-bromophenyl)acetamide | 3-Bromoaniline |

| 2-chloro-N-(4-cyanophenyl)acetamide | 4-Aminobenzonitrile |

| 2-chloro-N-(4-acetylphenyl)acetamide | 4-Aminoacetophenone |

Environmental Fate and Mechanistic Degradation Pathways of 2 Chloro N 5 Chloro 2 Nitrophenyl Acetamide

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, or photolysis, is a primary mechanism for the transformation of chemical compounds in the environment initiated by the absorption of light energy. researchgate.net This process can occur through direct photolysis, where the target molecule itself absorbs photons, or indirect photolysis, which is mediated by photosensitizing species present in the environment, such as humic substances or nitrate (B79036) ions. chromatographyonline.com

For a compound like 2-chloro-N-(5-chloro-2-nitrophenyl)acetamide, the aromatic ring and the nitro group act as chromophores, enabling the absorption of environmental ultraviolet (UV) radiation, particularly in the UV-B range, a component of sunlight. nih.gov In aquatic systems, direct photolysis would likely be a significant degradation pathway. chromatographyonline.com The absorbed energy can lead to the cleavage of chemical bonds. Potential reactions include the reductive dechlorination of the chloro-substituents or the transformation of the nitro group. Indirect photolysis, driven by reactive oxygen species (e.g., hydroxyl radicals) generated by photosensitizers in sunlit surface waters, could also contribute to its degradation, leading to hydroxylation of the aromatic ring and other oxidative transformations. researchgate.netchromatographyonline.com The rate and products of photolysis are dependent on the chemical structure, the wavelength of light, and the composition of the surrounding medium. nih.gov

In the atmosphere, the compound, if present in the vapor phase, would primarily be degraded by reacting with photochemically generated hydroxyl radicals (•OH). The rate of this reaction would determine its atmospheric lifetime.

Table 1: Potential Photolytic Degradation Reactions

| Reaction Type | Description | Potential Products |

|---|---|---|

| Reductive Dechlorination | Replacement of a chlorine atom with a hydrogen atom. | N-(5-chloro-2-nitrophenyl)acetamide, 2-chloro-N-(2-nitrophenyl)acetamide |

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the aromatic ring. | 2-chloro-N-(5-chloro-2-hydroxy-x-nitrophenyl)acetamide |

| Nitro Group Reduction | Conversion of the nitro (-NO2) group to a nitroso (-NO) or amino (-NH2) group. | 2-chloro-N-(5-chloro-2-aminophenyl)acetamide |

| Amide Bond Cleavage | Hydrolysis of the acetamide (B32628) linkage. | 5-chloro-2-nitroaniline (B48662) and chloroacetic acid |

Biotransformation Pathways by Microorganisms: Enzymatic Mechanisms and Metabolite Identification

Microbial degradation is a critical process determining the persistence of organic pollutants in soil and water. nih.gov The biotransformation of this compound would likely involve a series of enzymatic reactions targeting its functional groups.

The presence of chlorine atoms on the aromatic ring makes the compound xenobiotic and potentially recalcitrant. Microorganisms can, however, employ several enzymatic strategies for dechlorination. These include:

Reductive Dechlorination: Under anaerobic conditions, microorganisms can replace chlorine substituents with hydrogen atoms.

Oxidative Dechlorination: Aerobic microbes can use oxygenases to hydroxylate the aromatic ring, which can lead to the spontaneous elimination of the chlorine atom.

Hydrolytic Dechlorination: A chlorine atom is replaced by a hydroxyl group from a water molecule, a reaction catalyzed by hydrolase enzymes.

Following or preceding dechlorination, hydroxylation of the aromatic ring by monooxygenase or dioxygenase enzymes is a common initial step in the aerobic degradation of aromatic compounds. This increases the water solubility of the compound and prepares the ring for subsequent cleavage.

The nitro group is a primary target for microbial transformation. Nitroreductase enzymes, which are widespread in both aerobic and anaerobic bacteria, catalyze the reduction of the nitro group. frontiersin.org This process typically occurs in a stepwise manner, reducing the nitro group (-NO2) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). frontiersin.org

Studies on the degradation of 2-chloro-5-nitrophenol (B15424) by Cupriavidus sp. have identified the formation of 2-chloro-5-nitrosophenol and 2-chloro-5-hydroxylaminophenol as key intermediates, confirming the activity of nitroreductases. frontiersin.org The hydroxylamino intermediate is a reactive species that can undergo further enzymatic transformation or chemical rearrangement. The resulting aminophenol derivative is generally more susceptible to enzymatic ring cleavage, often by dioxygenase enzymes, which breaks open the aromatic ring and funnels the resulting aliphatic acids into central metabolic pathways. frontiersin.org The formation of such reactive intermediates is a crucial step in the detoxification and mineralization of nitroaromatic compounds. nih.gov

Table 2: Hypothetical Microbial Biotransformation Pathway

| Step | Enzymatic Process | Key Enzyme Class | Intermediate/Product |

|---|---|---|---|

| 1 | Nitro group reduction | Nitroreductase | 2-chloro-N-(5-chloro-2-hydroxylaminophenyl)acetamide |

| 2 | Further reduction | Nitroreductase | 2-chloro-N-(2-amino-5-chlorophenyl)acetamide |

| 3 | Dechlorination/Hydroxylation | Oxygenase/Hydrolase | Hydroxylated and/or dechlorinated aminophenyl acetamide derivatives |

| 4 | Amide bond hydrolysis | Amidase/Hydrolase | 2-amino-5-chlorophenol and chloroacetic acid |

| 5 | Aromatic ring cleavage | Dioxygenase | Aliphatic carboxylic acids |

Adsorption and Mobility in Soil and Water Systems: Theoretical Modeling

The transport and fate of this compound in the environment are heavily influenced by its adsorption to soil and sediment particles. nih.gov Adsorption processes control the concentration of the compound in the aqueous phase, thereby affecting its mobility, bioavailability, and susceptibility to degradation. nih.govmdpi.com

The extent of adsorption is typically quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). While specific experimental data for this compound are unavailable, its Koc can be estimated using theoretical models based on its chemical structure. Key factors influencing its adsorption would include:

Soil Organic Matter: The non-polar aromatic rings would likely exhibit hydrophobic interactions with soil organic matter, a primary driver of sorption for many organic compounds. conicet.gov.ar

Clay Content and Type: The polar acetamide and nitro functional groups could interact with the surfaces of clay minerals through mechanisms like hydrogen bonding or dipole-dipole interactions. conicet.gov.ar

Soil pH: The pH of the soil solution can influence the surface charge of soil colloids and the speciation of the compound, although this compound is not expected to ionize significantly under typical environmental pH ranges.

Based on its structure, the compound is expected to have moderate to low mobility in soils with significant organic matter and clay content. In sandy soils with low organic matter, its potential for leaching into groundwater would be higher. researchgate.net Theoretical transport models, such as those based on the convection-dispersion equation, can be used to predict its movement through the soil profile under various environmental conditions. conicet.gov.ar

Computational Ecotoxicology: Predictive Models for Environmental Persistence and Transformation Products

In the absence of extensive experimental data, computational models are invaluable tools for assessing the environmental risk of chemicals. utoronto.ca For this compound, various in silico methods can be employed to predict its environmental properties.

Furthermore, computational toxicology models can predict the formation of potential degradation products. Biotransformation pathway prediction systems can suggest likely metabolites resulting from microbial action by applying known enzymatic reaction rules to the parent structure. Similarly, photolytic degradation simulators can identify likely products from reactions with atmospheric oxidants or direct photolysis. These predictive tools are crucial for identifying potentially persistent or toxic transformation products that may require further investigation. nih.gov

| Photodegradation Models | Identification of potential photolytic byproducts | Atmospheric and aquatic transformation products |

Future Directions and Emerging Research Avenues for 2 Chloro N 5 Chloro 2 Nitrophenyl Acetamide in Academia

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The synthesis of N-aryl chloroacetamides typically involves the reaction of an aniline (B41778) derivative with chloroacetyl chloride, a process that can be exothermic and requires careful control. ijpsr.inforesearchgate.net Advanced synthesis technologies offer pathways to enhance the safety, efficiency, and scalability of producing 2-chloro-N-(5-chloro-2-nitrophenyl)acetamide.

Machine Learning-Assisted Synthesis: The field of chemical synthesis is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). optimlpse.co.uk ML algorithms can analyze vast datasets of chemical reactions to predict optimal reaction conditions, identify novel synthetic routes, and accelerate the discovery of new molecules. nih.govnih.gov For this compound, ML models could be trained on data from similar acylation and nitration reactions to predict the ideal solvents, catalysts, and temperature profiles, thereby minimizing the need for extensive empirical screening. nih.gov Computer-aided synthesis planning (CASP) tools, powered by ML, can propose retrosynthetic pathways, breaking down the target molecule into simpler, commercially available starting materials. nih.gov This data-driven approach can uncover more efficient and cost-effective synthesis strategies.

| Technology | Potential Application to this compound Synthesis | Key Advantages |

| Flow Chemistry | Continuous manufacturing of the compound from 5-chloro-2-nitroaniline (B48662) and chloroacetyl chloride. | Enhanced safety, superior heat and mass transfer, improved reproducibility, scalability. rsc.org |

| Machine Learning | Optimization of reaction conditions (temperature, solvent, catalyst); prediction of novel, efficient synthetic routes. | Reduced development time, cost savings, discovery of non-intuitive pathways. nih.govnih.gov |

Exploration of Novel Reactivity and Unconventional Transformations

The molecular architecture of this compound provides multiple sites for chemical modification, opening avenues for the synthesis of novel derivatives and exploration of unconventional reaction pathways.

The chloroacetamide moiety is a well-established electrophile, susceptible to nucleophilic substitution. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to generate a diverse library of derivatives. researchgate.netresearchgate.net While this is a conventional transformation, it can be used to access novel compounds with potentially unique biological or material properties.

The dichloronitrobenzene ring offers more complex reactivity:

Selective Reduction: The nitro group is a versatile functional handle. Its selective reduction to an amine group would yield an aniline derivative, which is a precursor for many heterocyclic compounds, such as benzodiazepines. This transformation would fundamentally alter the electronic properties of the aromatic ring, enabling further functionalization.

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack. This could allow for the selective substitution of one or both chlorine atoms on the ring, providing a pathway to highly functionalized aromatic structures that are otherwise difficult to access.

Modern Synthetic Methods: Emerging techniques like photocatalysis could unlock unconventional transformations. For instance, C-H functionalization reactions on the aromatic ring or novel cyclization reactions involving the nitro and acetamide (B32628) groups could be explored to build complex molecular scaffolds.

Application in Materials Science: Theoretical Design of Polymer Precursors or Functional Materials

Nitroaromatic compounds are widely used in the synthesis of various materials, including polymers, dyes, and explosives. nih.gov The structure of this compound makes it a candidate for theoretical exploration as a monomer or precursor for novel functional materials.

Polymer Precursors: The chloro and nitro functionalities can serve as reactive sites for polymerization. For example, the chlorine atoms could be displaced in polycondensation reactions, or the nitro group could be reduced to an amine, which could then be used to form polyamides or polyimides. The resulting polymers, containing halogen and residual nitro groups, could exhibit interesting properties such as thermal stability, specific electronic characteristics, or serve as platforms for further material modification. Dichlorobenzene isomers are known precursors for polyphenylene polymers used in electronics and optics. tandfonline.com

Functional Materials for Sensing: Polymers containing electron-deficient nitroaromatic units have been extensively investigated for their ability to detect electron-rich analytes, and conversely, electron-rich polymers are used to sense nitroaromatic explosives through fluorescence quenching. mdpi.comrsc.orgspectroscopyonline.com A polymer derived from this compound would possess a high density of electron-deficient aromatic rings. Theoretical and computational studies could predict the electronic band structure and potential sensing capabilities of such polymers for various analytes.

Advanced Spectroscopic Probes for In-situ Reaction Monitoring and Catalyst Design

Optimizing the synthesis of this compound and its subsequent transformations requires a deep understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques, often referred to as Process Analytical Technology (PAT), enable real-time, in-situ monitoring of chemical reactions, providing valuable data that cannot be obtained from traditional offline analysis.

In-situ Raman Spectroscopy: Raman spectroscopy is a powerful non-destructive technique for monitoring chemical reactions in real-time. mdpi.com It is highly sensitive to changes in molecular vibrations and can provide a detailed "fingerprint" of the reactants, intermediates, and products in a reaction mixture. mdpi.com This technique has been successfully used for the in-situ monitoring of processes like protein nitration and can distinguish between different chemical species and even polymorphic forms. mdpi.comnih.govecnu.edu.cn Implementing in-situ Raman spectroscopy could allow for precise tracking of the conversion of 5-chloro-2-nitroaniline to the final acetamide product, ensuring optimal reaction time and yield.

Operando FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is another valuable tool for reaction monitoring. It is particularly effective for observing the formation and consumption of functional groups with strong infrared absorptions, such as the carbonyl (C=O) group in the amide bond and the N-O stretches of the nitro group. rsc.org Operando FTIR studies can provide kinetic data on the rate of amide bond formation, helping to elucidate the reaction mechanism and optimize catalyst performance. rsc.orgresearchgate.net

| Spectroscopic Probe | Application in Research | Information Gained |

| In-situ Raman Spectroscopy | Real-time monitoring of the acylation reaction. | Reaction kinetics, detection of intermediates, endpoint determination, process control. mdpi.comnih.gov |

| Operando FTIR Spectroscopy | Tracking the formation of the amide bond and changes in the nitro group. | Mechanistic insights, kinetic profiles of functional group conversion. rsc.orgresearchgate.net |

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(5-chloro-2-nitrophenyl)acetamide?

Methodological Answer: The synthesis typically involves nucleophilic acyl substitution between 5-chloro-2-nitroaniline and chloroacetyl chloride. Key steps include:

- Reaction Conditions : Reflux in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts .

- Purification : Post-reaction, the crude product is isolated via filtration and recrystallized using solvents like ethanol or pet-ether to enhance purity .

- Monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress and confirm completion .

Q. Example Protocol :

| Step | Materials | Conditions | Purification |

|---|---|---|---|

| 1 | 5-chloro-2-nitroaniline, chloroacetyl chloride | Reflux in triethylamine (4 h) | Filtration, recrystallization (pet-ether) |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization relies on spectroscopic and crystallographic techniques:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH bend at ~3300 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Signals for aromatic protons (δ 7.5–8.5 ppm), acetamide methyl (δ ~2.1 ppm), and NH (δ ~10 ppm) .

- ¹³C NMR : Carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 120–140 ppm) .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., H-bonding between NH and carbonyl groups) critical for stability .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and optimize synthesis?

Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states:

- Reaction Path Search : Identifies energetically favorable pathways for nucleophilic substitution at the chloroacetyl group .

- Kinetic Studies : Predicts optimal temperatures and solvent effects to minimize side reactions (e.g., nitro group reduction) .

- Machine Learning : Integrates historical reaction data to suggest conditions (e.g., solvent/base combinations) for higher yields .

Case Study : ICReDD’s workflow combines computation and experimentation to reduce trial-and-error, cutting development time by 30–50% .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies arise from assay variability, impurity, or structural analogs. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity) to ensure reproducibility .

- Purity Verification : HPLC or mass spectrometry confirms >95% purity before bioactivity testing .

- Structural Analog Comparison : Compare with derivatives (e.g., trifluoroethyl or pyrrolidine-modified analogs) to isolate functional group contributions .

Example : Antiarrhythmic activity in a derivative was confirmed via in vivo models, but results varied with substituent electronegativity .

Q. How can reaction conditions be optimized to reduce by-products?

Methodological Answer: Key variables include:

- Temperature Control : Lower temperatures (0–5°C) suppress nitro group side reactions .

- Solvent Selection : Polar solvents (e.g., DCM) enhance solubility of intermediates, reducing polymerization .

- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems .

Q. Data-Driven Optimization :

| Variable | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–5°C | Minimizes decomposition |

| Solvent | Dichloromethane | Enhances intermediate stability |

Q. What design principles enhance biological activity in derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies guide modifications: